1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine
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Overview
Description
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine is a complex heterocyclic compound that features two triazolo[4,3-b]pyridazine moieties connected via a piperazine ring
Preparation Methods
The synthesis of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine typically involves multiple steps, starting from readily available precursors
Formation of Triazolo[4,3-b]pyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine carboxylic acids under acidic or basic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Coupling with Piperazine: The final step involves the coupling of the triazolo[4,3-b]pyridazine derivatives with piperazine under conditions that facilitate the formation of the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability.
Chemical Reactions Analysis
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the triazolo[4,3-b]pyridazine moieties, using reagents such as alkyl halides or acyl chlorides.
Cyclization: Intramolecular cyclization reactions can be induced under specific conditions to form additional ring structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction.
Scientific Research Applications
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar compounds to 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine include other triazolo[4,3-b]pyridazine derivatives and triazolopyridazine-based compounds. These compounds share structural similarities but may differ in their substituents and overall biological activity.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Triazolo[4,3-a]pyrazine Derivatives: These derivatives have been studied for their antibacterial activity and potential as therapeutic agents.
Triazolo[4,3-b]pyridazine-based Kinase Inhibitors: Similar to the compound , these inhibitors target specific kinases involved in cancer and other diseases.
The uniqueness of this compound lies in its dual triazolo[4,3-b]pyridazine moieties and the presence of a trifluoromethyl group, which may enhance its biological activity and specificity.
Properties
IUPAC Name |
6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N10/c16-15(17,18)14-22-21-11-2-4-13(24-28(11)14)26-7-5-25(6-8-26)12-3-1-10-20-19-9-27(10)23-12/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVAFEHMNPYJNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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